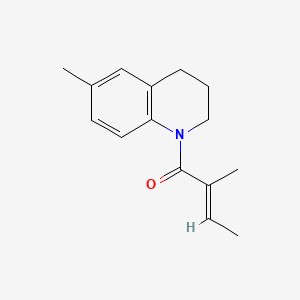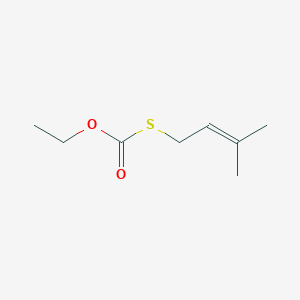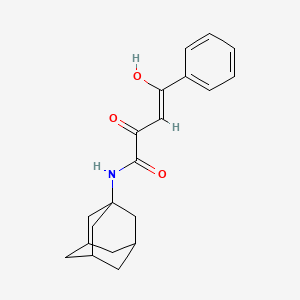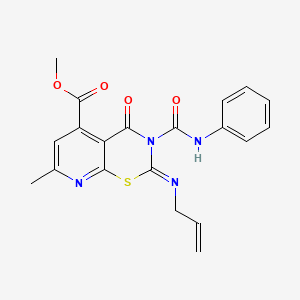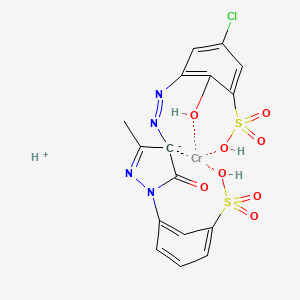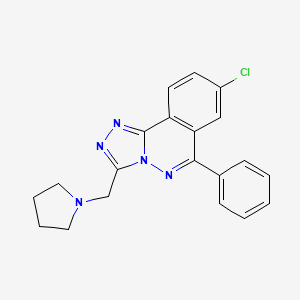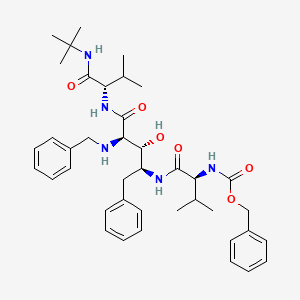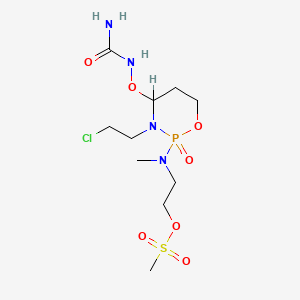![molecular formula C7H11N2O2+ B12722572 [(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate CAS No. 110152-62-0](/img/structure/B12722572.png)
[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid (commonly known as acrylic acid), methyl ester (methyl acrylate), and 2-propenenitrile (acrylonitrile). This compound is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt typically involves the polymerization of methyl acrylate and acrylonitrile in the presence of an ammonium salt. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or toluene at elevated temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully controlled to ensure consistent product quality. The resulting polymer is then purified and processed into various forms such as powders, granules, or films, depending on the intended application.
化学反应分析
Types of Reactions
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and alkylated products.
科学研究应用
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers. It is also employed in the study of polymerization mechanisms and kinetics.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine due to its biocompatibility and mechanical properties.
Industry: Applied in the production of adhesives, coatings, and sealants. It is also used in the manufacture of specialty plastics and elastomers.
作用机制
The mechanism of action of 2-propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt involves its interaction with various molecular targets and pathways. The polymer’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, leading to changes in the physical and chemical properties of the material. These interactions are crucial for its applications in adhesives, coatings, and biomedical devices.
相似化合物的比较
Similar Compounds
Polymethyl methacrylate (PMMA): A polymer of methyl methacrylate known for its optical clarity and rigidity.
Polyacrylonitrile (PAN): A polymer of acrylonitrile used in the production of carbon fibers and as a precursor for other polymers.
Acrylonitrile butadiene styrene (ABS): A copolymer of acrylonitrile, butadiene, and styrene known for its toughness and impact resistance.
Uniqueness
2-Propenoic acid, methyl ester, polymer with 2-propenenitrile, ammonium salt is unique due to its combination of properties from both methyl acrylate and acrylonitrile. This results in a polymer that exhibits excellent chemical resistance, mechanical strength, and thermal stability. Additionally, the presence of ammonium salt enhances its solubility and processability, making it suitable for a wide range of applications.
属性
CAS 编号 |
110152-62-0 |
|---|---|
分子式 |
C7H11N2O2+ |
分子量 |
155.17 g/mol |
IUPAC 名称 |
[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2.C3H4N2/c1-3-4(5)6-2;4-2-1-3-5/h3H,1H2,2H3;1-2H,4H2/p+1/b;2-1+ |
InChI 键 |
HCGNEUJIFXMFKB-WLHGVMLRSA-O |
手性 SMILES |
COC(=O)C=C.C(=C/[NH3+])\C#N |
规范 SMILES |
COC(=O)C=C.C(=C[NH3+])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



